Ethyl 2-phenylbutyrate
Overview
Description
Ethyl 2-phenylbutyrate is a chemical compound that serves as an important intermediate in the synthesis of various pharmacologically active molecules, particularly angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial in the treatment of conditions such as hypertension and heart failure. The compound has been the subject of extensive research due to its significance in the pharmaceutical industry, with various synthetic routes and biocatalytic methods being explored to optimize its production with high enantiomeric purity .
Synthesis Analysis
The synthesis of ethyl 2-phenylbutyrate and its derivatives has been achieved through several methods. One approach involves the enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate using a Pt-cinchona catalyst, which has been shown to produce enantiomerically pure α-hydroxy and α-amino acid esters on a large scale . Another method includes the chemo- and enantioselective hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate using a heterogeneous Pt catalyst modified with dihydrocinchonidine . Additionally, biocatalytic synthesis using microorganisms such as Candida krusei and Pichia pastoris has been employed, yielding high enantiopurity and product titer .
Molecular Structure Analysis
The molecular structure of ethyl 2-phenylbutyrate derivatives has been studied using techniques such as X-ray single crystal diffraction. For instance, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, a related compound, has been determined, revealing the dihedral angles between the central pyrazole ring and adjacent benzene rings . Such structural analyses are crucial for understanding the molecular interactions and stability of the compound's crystal packing.
Chemical Reactions Analysis
The chemical reactions involving ethyl 2-phenylbutyrate primarily focus on its reduction to produce enantiomerically pure compounds. The reaction kinetics and mechanisms have been studied, showing that factors such as modifier amount, substrate concentration, hydrogen pressure, and reaction temperature can significantly affect the rate and enantioselectivity of the hydrogenation process . Additionally, the kinetic resolution of the racemic 2-hydroxy compound using lipase from Pseudomonas cepacia in a two-phase system has been explored, demonstrating efficient production in a membrane reactor .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-phenylbutyrate derivatives are influenced by their molecular structure and the conditions under which they are synthesized. For example, the enantioselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, a related compound, has been optimized in a microfluidic chip reactor, with different solvent phases affecting the conversion rates and enantioselectivity . The biocatalytic synthesis approaches also highlight the importance of reaction conditions, such as temperature, pH, and the presence of co-substrates, in achieving high product concentration and enantiopurity .
Scientific Research Applications
Ethyl 2-hydroxy-4-phenylbutyrate is an important intermediate for synthesizing several ACE inhibitors. Membrane reactors with ceramic ultrafiltration membranes are used for its production, achieving high enantiomeric excess and yield (Liese, Kragl, Kierkels, & Schulze, 2002).
A technical synthesis method to produce ethyl (R)-2-hydroxy-4-phenylbutyrate from acetophenone and diethyl oxalate, involving chemo- and enantioselective hydrogenation, has been developed, providing the compound with high enantiomeric purity (Herold, Indolese, Studer, Jalett, Siegrist, & Blaser, 2000).
The sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate has been studied, demonstrating high enantioselectivity sensitive to reaction temperature (Meng, Zhu, & Zhang, 2008).
Ethyl 2,4-Dioxo-4-phenylbutyrate serves as a versatile intermediate for large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters, relevant in commercial applications (Blaser, Burkhardt, Kirner, Mössner, & Studer, 2003).
Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate using Candida krusei SW2026 has been optimized for high enantiopurity and product titer, suitable for green chemistry applications and large-scale production (Zhang, Ni, Sun, Zheng, Lin, Zhu, & Ju, 2009).
Candida boidinii CIOC21 has been found effective for enantioselective preparation of ethyl (R)-2-hydroxy-4-phenyl-butyrate in pure aqueous medium with high enantiomeric excess, another key intermediate in ACE inhibitors production (Chen, Lin, Xu, Xia, & Wang, 2008).
Enzymatic resolution of racemic ethyl-2-hydroxy-4-phenylbutyrate using lipase AK as a catalyst has been studied, achieving high enantiomeric excess (Ou & Li, 2012).
Safety And Hazards
The safety data sheet for Ethyl ®-2-hydroxy-4-phenylbutyrate, a derivative of Ethyl 2-phenylbutyrate, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
ethyl 2-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-11(12(13)14-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLUFLLBRNCOLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861752 | |
Record name | Benzeneacetic acid, .alpha.-ethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenylbutyrate | |
CAS RN |
119-43-7 | |
Record name | Ethyl α-ethylbenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, alpha-ethyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-phenylbutyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, .alpha.-ethyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, .alpha.-ethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-phenylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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